4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine can be achieved through several methods. One common approach involves the cycloaddition of diazo compounds with alkynyl bromides, resulting in the formation of 3,5-diaryl-4-bromo-1H-pyrazoles . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, can also be employed for the efficient synthesis of pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like bromine or hydrogen peroxide can be employed.
Cycloaddition: Silver-mediated cycloaddition reactions using N-isocyanoiminotriphenylphosphorane as a building block.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(3,3-dimethylbutyl)-3,5-dimethyl-1H-pyrazole: A similar compound with additional methyl groups on the pyrazole ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate:
Uniqueness
4-Bromo-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H16BrN3 |
---|---|
Molecular Weight |
246.15 g/mol |
IUPAC Name |
4-bromo-1-(3,3-dimethylbutyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H16BrN3/c1-9(2,3)4-5-13-6-7(10)8(11)12-13/h6H,4-5H2,1-3H3,(H2,11,12) |
InChI Key |
SARUTSIIMROMFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.